molecular formula C8H15NO2 B12108339 2-(2-Methylpiperidin-3-yl)acetic acid

2-(2-Methylpiperidin-3-yl)acetic acid

Cat. No.: B12108339
M. Wt: 157.21 g/mol
InChI Key: XNRNBYBTSCKNQA-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-3-yl)acetic acid: is a chemical compound with the following structure:

CH3C(NHCH3)COOH\text{CH}_3-\text{C}(\text{NHCH}_3)\text{COOH} CH3​−C(NHCH3​)COOH

It contains a piperidine ring (a six-membered nitrogen-containing ring) with a methyl group attached to the nitrogen atom. The acetic acid moiety is also present, making it an amino acid derivative.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the reaction of piperidine derivatives with acetic acid or its derivatives. One common method is the N-acylation of piperidine using acetic anhydride or acetyl chloride. The reaction proceeds as follows:

Piperidine+Acetic Anhydride2-(2-Methylpiperidin-3-yl)acetic acid\text{Piperidine} + \text{Acetic Anhydride} \rightarrow \text{2-(2-Methylpiperidin-3-yl)acetic acid} Piperidine+Acetic Anhydride→2-(2-Methylpiperidin-3-yl)acetic acid

Industrial Production: Industrial production methods may vary, but the N-acylation process remains fundamental.

Chemical Reactions Analysis

Reactions:

    N-Acylation: As mentioned earlier, the compound is synthesized via N-acylation of piperidine.

    Hydrolysis: Treatment with strong acids or bases can hydrolyze the amide bond, yielding the corresponding carboxylic acid and piperidine.

Common Reagents and Conditions:

    Acetic Anhydride: or for N-acylation.

    Hydrochloric Acid: or for hydrolysis.

Major Products: The major product is 2-(2-Methylpiperidin-3-yl)acetic acid itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It serves as a building block for designing pharmaceuticals.

    Organic Synthesis: Used in the synthesis of other compounds.

    Neuroscience: Piperidine derivatives can interact with neurotransmitter receptors.

Mechanism of Action

The exact mechanism of action is context-dependent. it may involve binding to specific receptors or modulating enzymatic activity.

Comparison with Similar Compounds

While there are other piperidine derivatives, the unique methyl substitution at the 2-position distinguishes this compound. Similar compounds include piperidine , N-methylpiperidine , and piperidine-2-carboxylic acid .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-methylpiperidin-3-yl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

XNRNBYBTSCKNQA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)CC(=O)O

Origin of Product

United States

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